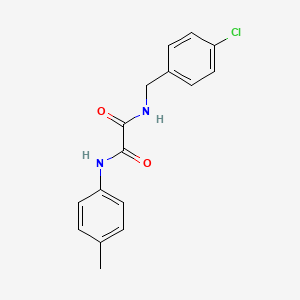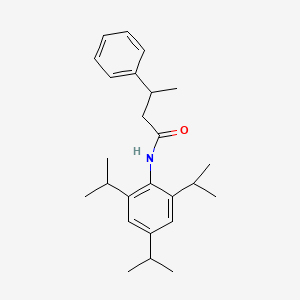
N-(4-chlorobenzyl)-N'-(4-methylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(4-methylphenyl)ethanediamide, commonly known as CBME, is a chemical compound that has been widely used in scientific research. CBME belongs to the class of amide compounds and is characterized by its unique chemical structure, which makes it an ideal candidate for various applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of CBME is not fully understood, but it is believed to act as a ligand for various receptors in the body, including the GABA(A) receptor. CBME has been shown to enhance the binding of GABA to the receptor, leading to an increase in the activity of the receptor. This, in turn, leads to an increase in the inhibitory neurotransmission in the brain, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects
CBME has been shown to have sedative and anxiolytic effects in various animal models. CBME has also been shown to have anticonvulsant and antinociceptive effects. CBME has been shown to decrease the locomotor activity in animals, indicating its potential as a sedative. CBME has also been shown to decrease anxiety-like behavior in animals, indicating its potential as an anxiolytic.
实验室实验的优点和局限性
CBME has several advantages as a research tool, including its unique chemical structure and its ability to act as a chiral auxiliary and ligand. CBME is also relatively easy to synthesize and is commercially available. However, CBME has some limitations, including its potential toxicity and the lack of information regarding its long-term effects.
未来方向
There are several future directions for the research on CBME. One potential direction is the development of new synthetic methods for CBME and its derivatives. Another potential direction is the investigation of the potential therapeutic applications of CBME, particularly in the treatment of anxiety disorders and epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of CBME and its effects on the body. Finally, the potential toxicity and long-term effects of CBME need to be further investigated.
Conclusion
In conclusion, CBME is a unique chemical compound that has been widely used in scientific research. CBME has several potential applications in the fields of biochemistry and pharmacology, and its sedative and anxiolytic effects make it a promising candidate for the treatment of anxiety disorders and epilepsy. Further research is needed to fully understand the mechanism of action of CBME and its potential therapeutic applications.
合成方法
CBME can be synthesized by reacting 4-chlorobenzylamine with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of CBME as a white crystalline solid with a melting point of 118-120°C.
科学研究应用
CBME has been extensively used in scientific research as a tool for studying the biological and pharmacological properties of various compounds. CBME is commonly used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions. CBME has also been used as a building block in the synthesis of various pharmaceuticals and biologically active compounds.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-2-8-14(9-3-11)19-16(21)15(20)18-10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHYEOPMMASDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)
![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)


![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
